Methyl 2-amino-5-hydroxypentanoate
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Overview
Description
Methyl 2-amino-5-hydroxypentanoate is an organic compound with the molecular formula C6H13NO3. It is a derivative of pentanoic acid and features both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-5-hydroxypentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-oxo-5-hydroxypentanoate or 2-amino-5-oxopentanoate.
Reduction: 2-amino-5-hydroxypentanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-5-hydroxypentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of amino acids and peptides.
Medicine: It is investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-hydroxypentanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical pathways. It can act as a substrate for enzymes, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxypentanoate: Similar structure but lacks the amino group.
2-amino-5-hydroxypentanoic acid: The non-esterified form of the compound.
Methyl 2-amino-4-hydroxypentanoate: A positional isomer with the hydroxyl group on the fourth carbon.
Uniqueness
Methyl 2-amino-5-hydroxypentanoate is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl 2-amino-5-hydroxypentanoate |
InChI |
InChI=1S/C6H13NO3/c1-10-6(9)5(7)3-2-4-8/h5,8H,2-4,7H2,1H3 |
InChI Key |
QVSHJIMHLBSSAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCO)N |
Origin of Product |
United States |
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